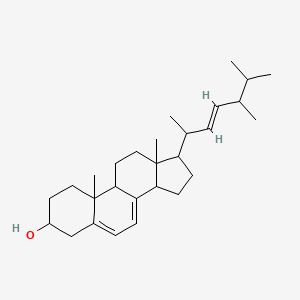

(22E)-Ergosta-5,7,22-trien-3-ol

Description

Contextualization as a Prominent Mycosterol and Phytosterol

Ergosterol (B1671047) is primarily recognized as a mycosterol, being the principal sterol in the cell membranes of most fungi. wikipedia.orgresearchgate.net In this capacity, it is analogous to cholesterol in animal cells, maintaining the integrity, fluidity, and permeability of the fungal cell membrane. vaia.comresearchgate.net These functions are vital for the proper activity of membrane-bound proteins and for various cellular processes. frontiersin.orgresearchgate.net

While ergosterol is the hallmark of fungi, it is also considered a phytosterol, as it is found in some plant and algal species. nih.govresearchgate.net However, its presence in plants is not as ubiquitous as other phytosterols (B1254722) like stigmasterol, sitosterol, and campesterol. nih.govnih.gov The production of ergosterol in these organisms often follows a different biosynthetic pathway than in fungi. researchgate.net The presence and concentration of ergosterol can vary significantly among different species and even different tissues within an organism. mdpi.com

Table 1: Comparison of Major Sterols in Different Kingdoms

| Kingdom | Primary Sterol(s) | Key Function |

|---|---|---|

| Fungi | Ergosterol | Membrane fluidity and integrity wikipedia.orgresearchgate.net |

| Animals | Cholesterol | Membrane fluidity and precursor for hormones wikipedia.org |

| Plants | Stigmasterol, Sitosterol, Campesterol | Membrane structure and function nih.govnih.gov |

Distribution and Phylogenetic Relevance Across Eukaryotic Kingdoms (Fungi, Protozoa, Algae, Plants)

Ergosterol is widely distributed across several eukaryotic kingdoms, highlighting its phylogenetic significance.

Fungi: Ergosterol is the most abundant sterol in the majority of fungal species, from yeasts like Saccharomyces cerevisiae to filamentous fungi. nih.govresearchgate.net Its synthesis is considered an evolutionarily advantageous trait for fungi, potentially offering antioxidant properties and optimal interaction with other membrane lipids. wikipedia.org The ergosterol biosynthesis pathway is highly conserved among fungi. nih.govnih.gov

Protozoa: Certain protozoa, such as trypanosomes, also have ergosterol in their cell membranes. wikipedia.org This makes the ergosterol biosynthesis pathway a target for drugs against diseases caused by these organisms, like African sleeping sickness. wikipedia.org

Algae: Ergosterol is the predominant sterol in several species of green algae, including those from the genera Chlorella and Chlamydomonas. researchgate.netnih.gov The biosynthetic pathway to ergosterol in algae can differ from that in fungi, suggesting an interesting evolutionary divergence. nih.gov

Plants: While less common, ergosterol has been detected in some plants. nih.gov Its role in plant physiology is not as well-defined as that of other phytosterols.

The distribution of sterols across these kingdoms reveals a fascinating evolutionary trend. Early diverging fungal lineages tend to have cholesterol and other related sterols, while ergosterol becomes the dominant sterol in later diverging fungi. nih.gov This suggests an evolutionary shift towards ergosterol synthesis, although the precise selective pressures for this change are still under investigation. nih.gov

Table 2: Presence of Ergosterol in Different Eukaryotic Groups

| Eukaryotic Group | Presence of Ergosterol | Primary Role |

|---|---|---|

| Fungi | Predominant sterol | Structural component of cell membrane wikipedia.orgnih.gov |

| Protozoa | Present in some species (e.g., Trypanosomes) | Membrane function wikipedia.org |

| Algae | Present in several green algae species | Major membrane sterol researchgate.netnih.gov |

| Plants | Detected in some species | Less defined role compared to other phytosterols nih.gov |

Historical Perspective on the Isolation and Early Characterization of Ergosterol

The history of ergosterol dates back to the late 19th century. It was first isolated from ergot, the common name for fungi of the genus Claviceps, which is how it derived its name. wikipedia.org Early research focused on its chemical structure and properties.

A significant breakthrough in the understanding of ergosterol came with the discovery of its relationship to vitamin D. Scientists found that upon exposure to ultraviolet (UV) light, ergosterol is converted into vitamin D2 (ergocalciferol). wikipedia.org This discovery was pivotal in understanding and combating rickets, a disease caused by vitamin D deficiency.

Early methods for isolating ergosterol often involved saponification of fungal or plant extracts followed by various chromatographic techniques. mdpi.com Modern methods have become more refined, utilizing techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for more precise isolation and characterization. nih.govnih.gov These advancements have allowed for a more detailed analysis of ergosterol and its various isomers and derivatives in a wide range of organisms. mdpi.comnih.gov

Properties

CAS No. |

474-69-1; 57-87-4 |

|---|---|

Molecular Formula |

C28H44O |

Molecular Weight |

396.659 |

IUPAC Name |

17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+ |

InChI Key |

DNVPQKQSNYMLRS-BQYQJAHWSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

solubility |

not available |

Origin of Product |

United States |

Biosynthetic Pathways of Ergosterol 22e Ergosta 5,7,22 Trien 3 Ol

General Sterol Biosynthesis: Precursors and the Mevalonate (B85504) Pathway

The biosynthesis of ergosterol (B1671047) begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes for producing isoprenoids and sterols metwarebio.com. This pathway starts with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP), a key five-carbon building block metwarebio.comfrontiersin.org.

The initial steps involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) frontiersin.orgtaylorandfrancis.com. The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting step of the pathway and is tightly regulated frontiersin.orgtaylorandfrancis.comnih.gov. Mevalonate is then phosphorylated and decarboxylated to yield IPP taylorandfrancis.com. IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form larger isoprenoid precursors, farnesyl pyrophosphate (FPP) nih.gov. Two molecules of FPP are then joined head-to-head and reduced to form squalene (B77637), the first committed precursor in sterol biosynthesis nih.govmdpi.com.

The MVA pathway not only produces sterol precursors but also essential nonsterol isoprenoids required for various cellular functions, such as protein prenylation, dolichol synthesis for glycoprotein formation, and coenzyme Q (ubiquinone) synthesis for electron transport frontiersin.org.

Fungal Ergosterol Biosynthesis Pathway

Following the synthesis of squalene via the mevalonate pathway, the late-stage ergosterol biosynthesis begins. This part of the pathway involves a series of modifications to the squalene molecule, including cyclization, demethylation, desaturation, and reduction reactions, primarily occurring in the endoplasmic reticulum nih.govmdpi.com.

The linear squalene molecule first undergoes epoxidation by squalene epoxidase (Erg1p) to form 2,3-oxidosqualene (B107256) nih.gov. This intermediate is then cyclized by lanosterol (B1674476) synthase (Erg7p) to produce lanosterol, the first sterol intermediate nih.govfrontiersin.org. Lanosterol is a common intermediate in both fungal ergosterol and mammalian cholesterol biosynthesis mdpi.com.

From lanosterol, the pathway can diverge depending on the fungal species frontiersin.org.

Zymosterol Branch: Predominantly found in yeasts like Saccharomyces cerevisiae, this branch involves the demethylation of lanosterol at the C-14 position by lanosterol 14α-demethylase (Erg11p/CYP51) to form 4,4-dimethyl-cholesta-8,14,24-trienol. Subsequent reactions lead to the formation of zymosterol mdpi.comfrontiersin.org.

Eburicol (B28769) Branch: Common in filamentous fungi such as Aspergillus fumigatus, this pathway begins with the methylation of lanosterol at C-24 by a sterol methyltransferase (Erg6p) to produce eburicol. Eburicol then undergoes demethylation at C-14 mdpi.comfrontiersin.org.

Both pathways eventually converge to form fecosterol frontiersin.org. A series of further enzymatic reactions, including desaturation at C-5 (by Erg3p) and C-22 (by Erg5p), and reduction at C-24 (by Erg4p), ultimately lead to the final product, ergosterol mdpi.com. The accumulation of specific intermediates can occur if certain enzymes are inhibited; for example, azole antifungals target Erg11p, leading to the accumulation of lanosterol and other 14α-methylated sterols researchgate.netfrontiersin.orgnih.gov.

Table 1: Key Enzymes and Intermediates in Fungal Ergosterol Biosynthesis

| Enzyme (Gene) | Reaction Step | Key Intermediate(s) |

|---|---|---|

| Squalene epoxidase (Erg1p) | Epoxidation of squalene | 2,3-Oxidosqualene |

| Lanosterol synthase (Erg7p) | Cyclization of 2,3-oxidosqualene | Lanosterol |

| Lanosterol 14α-demethylase (Erg11p/CYP51) | Demethylation of lanosterol at C-14 | 4,4-dimethyl-cholesta-8,14,24-trienol |

| C-24 Sterol methyltransferase (Erg6p) | Methylation of lanosterol or zymosterol at C-24 | Eburicol, Fecosterol |

| C-5 Sterol desaturase (Erg3p) | Introduces a double bond at C-5 | Ergosta-5,7,24(28)-trienol |

| C-22 Sterol desaturase (Erg5p) | Introduces a double bond at C-22 | Ergosta-5,7,22,24(28)-tetraen-3β-ol |

| C-24(28) Sterol reductase (Erg4p) | Reduces the double bond at C-24(28) | Ergosterol |

The biosynthesis of ergosterol is tightly regulated at the genetic and transcriptional levels to maintain appropriate cellular sterol levels nih.govfrontiersin.org. The genes encoding the biosynthetic enzymes are collectively known as ERG genes nih.gov.

In Saccharomyces cerevisiae, the primary regulators are the zinc cluster transcription factors Upc2p and Ecm22p mdpi.comnih.gov. These proteins act as sterol sensors. When cellular ergosterol levels are low, Upc2p is activated and binds to Sterol Regulatory Elements (SREs) in the promoter regions of many ERG genes, upregulating their transcription mdpi.comfrontiersin.orgresearchgate.net. Conversely, when ergosterol is abundant, it binds to the C-terminal domain of Upc2p, keeping it in an inactive state mdpi.com.

Other factors also modulate ERG gene expression in response to environmental cues:

Oxygen Availability: Several enzymatic steps in the late pathway (catalyzed by Erg1p, Erg11p, Erg25p, Erg3p, and Erg5p) are oxygen-dependent mdpi.com. Under hypoxic (low oxygen) conditions, ERG gene expression is induced via Upc2p/Ecm22p to maintain sterol homeostasis mdpi.comresearchgate.net.

Iron Availability: Four enzymes in the pathway (Erg11p, Erg25p, Erg3p, and Erg5p) require iron as a cofactor nih.govnih.gov. Iron deficiency leads to the activation of ERG genes through Upc2p and Ecm22p to compensate for reduced enzyme efficiency nih.govnih.gov. The heme-dependent factor Hap1 also plays a role, repressing ERG genes under certain conditions nih.govnih.gov.

Stress Response: Perturbations in the ergosterol pathway can affect cellular responses to various stresses, including osmotic stress and the presence of antifungal drugs asm.orgnih.gov.

One key area of divergence is in the lanosterol 14α-demethylase enzyme, encoded by the ERG11 (or CYP51) gene mdpi.com. In Aspergillus fumigatus, there are two distinct paralogs, Cyp51A and Cyp51B, which differ in their substrate preference and contribution to intrinsic azole resistance davidmoore.org.uk. This gene duplication and functional specialization is a common evolutionary strategy in fungi.

In Candida species, transcription factors other than Upc2p contribute to the regulation of ergosterol biosynthesis and azole resistance. For example, in Candida albicans, the transcription factor Adr1 has evolved a specialized role in regulating ERG genes, a function not observed in S. cerevisiae mdpi.com. Similarly, Rpn4 plays different regulatory roles in C. albicans and C. glabrata nih.gov.

Furthermore, the specific sterol intermediates produced can vary. A. fumigatus is capable of producing C-24 ethyl sterols, which are rare in fungi but common in plants, suggesting a cross-kingdom biosynthetic capability that may be related to environmental adaptation mdpi.comresearchgate.net. The molecular basis for these divergences lies in genetic mutations, gene duplication events, and changes in the transcriptional regulatory networks that control the expression of ERG genes across different fungal lineages mdpi.comnih.gov.

Saccharomyces cerevisiae is widely used for the industrial production of ergosterol, which serves as a precursor for the synthesis of vitamin D2 and steroid drugs nih.gov. There are significant strain-specific variations in the capacity for ergosterol accumulation. Strategies to enhance production focus on metabolic engineering and optimizing fermentation conditions nih.govnih.gov.

Genetic Manipulation:

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes can boost ergosterol output. Overexpression of a truncated, soluble version of HMG-CoA reductase (tHMG1), which is less susceptible to feedback inhibition, has been shown to increase metabolic flux into the MVA pathway nih.gov.

Blocking Competing Pathways: Downregulating or deleting genes in pathways that compete for precursors like FPP can redirect metabolic flux towards sterol synthesis.

Optimization of Fermentation Conditions:

Carbon Source: The choice of carbon source is critical. Ethanol, for instance, can be used to directly supply cytosolic acetyl-CoA, which can increase flux into the MVA pathway compared to glucose nih.gov.

Specific Growth Rate: The rate of ergosterol synthesis is often linked to the specific growth rate of the yeast. Fed-batch cultivation strategies that control the feeding of nutrients to maintain an optimal growth rate have been successfully employed to maximize ergosterol yield pan.olsztyn.plscielo.org.co.

Aeration: Given the oxygen-dependent steps in the late pathway, ensuring adequate oxygen supply is crucial for efficient ergosterol production.

Table 2: Strategies for Optimizing Ergosterol Production in S. cerevisiae

| Strategy | Target | Rationale |

|---|---|---|

| Genetic Engineering | Overexpress tHMG1 | Increase flux into the mevalonate pathway by overcoming feedback inhibition. |

| Genetic Engineering | Overexpress Upc2p | Upregulate transcription of multiple ERG genes simultaneously. |

| Fermentation Control | Optimize specific growth rate | Correlate biomass growth with maximum sterol synthesis. pan.olsztyn.pl |

| Fermentation Control | Control carbon source feeding | Provide precursors (e.g., acetyl-CoA) efficiently. nih.gov |

Plant Sterol Biosynthesis and Relationship to Ergosterol Analogs

Plants, like fungi, synthesize a diverse array of sterols, collectively known as phytosterols (B1254722). The plant sterol biosynthesis pathway shares the same initial steps with the fungal pathway, starting from acetyl-CoA and proceeding through the mevalonate pathway to produce squalene davidmoore.org.uk. However, after the formation of the first cyclized intermediate, the pathways diverge significantly.

In most plants, the intermediate cycloartenol is formed from 2,3-oxidosqualene, rather than lanosterol which is characteristic of fungi and animals. Cycloartenol then undergoes a series of modifications, including the removal of methyl groups and the alkylation of the side chain at the C-24 position, to produce common phytosterols like sitosterol, stigmasterol, and campesterol.

Despite the different primary intermediates, there is a relationship between the pathways. The enzymes responsible for modifying the sterol core, such as demethylases, desaturases, and reductases, share evolutionary origins and sometimes functional similarities with their fungal counterparts. For example, the C-24 sterol methyltransferase (Erg6p in fungi) is responsible for the alkyl group at C-24 in both ergosterol and many phytosterols, highlighting a conserved step. The ability of some fungi like A. fumigatus to produce C-24 ethyl sterols, which are typical plant sterols, further underscores the evolutionary connections and potential for cross-kingdom biosynthetic capabilities mdpi.comresearchgate.net.

Cycloartenol Pathway as a Distinctive Route in Photosynthetic Eukaryotes

In photosynthetic eukaryotes, including plants and algae, the biosynthesis of sterols predominantly proceeds through the cycloartenol pathway. This pathway is distinguished by the initial cyclization of 2,3-oxidosqualene to cycloartenol, a reaction catalyzed by the enzyme cycloartenol synthase (CAS). This initial step is a key differentiator from the pathway found in fungi and animals, which utilize lanosterol as the initial cyclization product.

The conversion of cycloartenol to various end-product sterols involves a series of enzymatic modifications. A crucial step in this pathway is the opening of the cyclopropane ring of cycloartenol, which is carried out by the enzyme cycloeucalenol cycloisomerase (CPI). This reaction is a hallmark of the cycloartenol pathway and is essential for the formation of the typical tetracyclic sterol nucleus.

Phytosterol Biogenesis (e.g., Sitosterol, Stigmasterol, Campesterol) and Shared Intermediates

The cycloartenol pathway serves as the foundational route for the synthesis of a diverse array of phytosterols in plants, such as sitosterol, stigmasterol, and campesterol. researchgate.netmdpi.com These phytosterols share several early intermediates with the ergosterol biosynthetic pathway found in certain photosynthetic organisms like algae.

Following the formation of cycloartenol, the pathway branches, leading to different sterol end products. Key intermediates such as 24-methylenelophenol serve as a branch point for the synthesis of both campesterol and, through further modifications, sitosterol and stigmasterol. mdpi.com The enzymes involved in these subsequent steps, including sterol methyltransferases (SMTs) and sterol desaturases, play a critical role in determining the final sterol profile of the organism. The presence of these shared intermediates highlights the common evolutionary origin of these biosynthetic pathways.

| Intermediate | Role in Biosynthesis |

| 2,3-Oxidosqualene | Precursor for cyclization to either cycloartenol or lanosterol. |

| Cycloartenol | The initial tetracyclic triterpenoid in the sterol pathway of photosynthetic eukaryotes. |

| 24-Methylene-lophenol | A key branch point intermediate in the biosynthesis of various phytosterols. |

| Episterol | An intermediate in the later stages of both ergosterol and some phytosterol pathways. |

Occurrence and Biosynthesis of Ergosterol and Related Sterols in Algae

Ergosterol is a prominent sterol in many algal phyla, particularly in green algae (Chlorophyta). nih.govresearchgate.net The biosynthesis of ergosterol in these organisms generally follows the cycloartenol pathway, similar to higher plants. nih.gov This is a significant distinction from the fungal ergosterol pathway, which proceeds via lanosterol.

Evolutionary Trajectories of Sterol Synthesis Pathways in Eukaryotes

The evolution of sterol synthesis is a complex story of gene duplication, loss, and potential horizontal gene transfer events. The divergence of the cycloartenol and lanosterol pathways represents a major evolutionary split between different eukaryotic lineages.

Comparative Analysis with Cholesterol Biosynthesis in Animalia

The biosynthesis of cholesterol in animals and ergosterol in fungi both proceed through the intermediate lanosterol, which is formed by the cyclization of 2,3-oxidosqualene by lanosterol synthase (LAS). researchgate.netnih.gov This contrasts with the cycloartenol-based pathway in photosynthetic eukaryotes.

Following the formation of lanosterol, the pathways to cholesterol and ergosterol diverge. The conversion of lanosterol to cholesterol involves a series of demethylations, reductions, and isomerizations. researchgate.net The ergosterol pathway, while sharing some similar enzymatic steps, includes additional reactions, such as the introduction of a methyl group at the C24 position by a sterol methyltransferase and the formation of a double bond at C22 by a desaturase. mdpi.com These distinct enzymatic steps result in the structural differences between cholesterol and ergosterol, which in turn affect their functional properties within the cell membrane.

| Feature | Ergosterol Biosynthesis (Fungi) | Cholesterol Biosynthesis (Animalia) |

| Initial Cyclization Product | Lanosterol | Lanosterol |

| Key Intermediate | Zymosterol, Fecosterol wustl.edu | 7-Dehydrocholesterol |

| C24 Alkylation | Yes (Methyl group added) | No |

| C22 Desaturation | Yes (Double bond introduced) | No |

| Final Product | Ergosterol | Cholesterol |

Hypotheses on the Bacterial Origin and Horizontal Gene Transfer of Sterol Biosynthetic Genes

The evolutionary origins of sterol biosynthesis are still a subject of active research. While sterols are a hallmark of eukaryotes, some bacteria have been found to possess genes for sterol synthesis. nih.gov This has led to the hypothesis that the genes for sterol biosynthesis may have originated in bacteria and were subsequently transferred to eukaryotes via horizontal gene transfer (HGT). nih.govpnas.org

Phylogenomic analyses of key enzymes in the sterol pathway, such as squalene monooxygenase and oxidosqualene cyclase, have shown that the bacterial and eukaryotic enzymes share a common ancestry. pnas.org One hypothesis suggests that an ancient HGT event from bacteria to an early eukaryote established the sterol biosynthetic pathway. pnas.org An alternative view, supported by some phylogenetic studies, is that the few bacteria capable of sterol synthesis acquired these genes from eukaryotes through HGT. nih.govresearchgate.net The debate continues, but the presence of these genes in both domains of life points to a complex evolutionary history.

Biological and Ecological Roles of Ergosterol 22e Ergosta 5,7,22 Trien 3 Ol in Biological Systems

Fundamental Functions in Fungal and Protozoal Cellular Biology

Ergosterol (B1671047) is an indispensable molecule for the survival and proliferation of many fungi and protozoa. quora.com Its unique structure and biosynthetic pathway distinguish it from sterols found in other eukaryotic kingdoms, making it a key focus in cellular biology and a target for therapeutic agents. wikipedia.orgnih.gov

Integral Component of Cellular Membranes and its Influence on Membrane Dynamics and Fluidity

Ergosterol is the most prevalent sterol in fungal cell membranes, where it is a crucial regulator of membrane fluidity and permeability. nih.govmdpi.comnih.gov It intercalates within the phospholipid bilayer, modulating the physical state of the membrane. This interaction is essential for maintaining the appropriate rigidity and stability of the plasma membrane. mdpi.com The structure of ergosterol, with its two conjugated double bonds in the B-ring, is thought to be finely tuned for optimal interaction with saturated lipids, contributing to its unique role in fungal membranes. wikipedia.org

Mediation of Cellular Responses to Environmental Stress in Fungi

Ergosterol plays a significant role in how fungi adapt and respond to various environmental stressors. mdpi.com Its presence in the cell membrane contributes to the fungus's ability to withstand challenges such as temperature fluctuations, osmotic stress, and oxidative stress. mdpi.comresearchgate.net Research suggests that ergosterol's protective role may be linked to its ability to condense the lipid bilayer, thereby enhancing the mechanical resistance of the plasma membrane. mdpi.com

Furthermore, ergosterol has demonstrated antioxidant properties, protecting lipids from oxidation. mdpi.com This antioxidant capacity is crucial for cellular resilience, particularly in environments where fungi encounter oxidative perturbations. mdpi.com The regulation of ergosterol biosynthesis is also linked to the fungal response to stressors like iron deprivation, which can impact membrane fluidity and ergosterol content. mdpi.com

Role in Fungal Growth, Development, and Virulence

The synthesis and proper distribution of ergosterol are essential for normal fungal growth, development, and in the case of pathogenic fungi, their virulence. nih.govfrontiersin.org Ergosterol is not only a structural component but is also involved in regulating the cell cycle, a function referred to as "sparking". mdpi.com Disruptions in the ergosterol biosynthetic pathway can lead to defects in fungal development and inhibit growth. researchgate.net

In pathogenic fungi, such as Cryptococcus neoformans, the homeostasis of ergosterol is critical for virulence. nih.govnih.gov Abnormal accumulation or distribution of ergosterol can lead to malformations of the cell wall and capsule, rendering the fungus unable to survive in host environments. nih.govasm.org The level of ergosterol on the cell surface can also influence the host immune response. nih.gov Therefore, the regulation of ergosterol biosynthesis is intimately linked to the ability of pathogenic fungi to cause disease. mdpi.comnih.gov

Ecological Significance and Application as a Biomarker

Ergosterol's exclusive presence in fungi makes it a valuable biomarker for quantifying fungal biomass in various environmental samples. nih.govresearchgate.net This application has significant implications for understanding the role of fungi in different ecosystems.

Methodologies for Quantitative Assessment of Fungal Biomass in Environmental Samples

The quantification of ergosterol is a widely used method to estimate the amount of living fungal biomass in environmental samples. researchgate.netresearchgate.net This is based on the premise that ergosterol is a stable and specific indicator of fungal presence. researchgate.net Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) being the most common. researchgate.netacs.org

The extraction of ergosterol from samples like soil, leaf litter, and atmospheric aerosols is the initial and critical step. acs.orgoup.comnih.gov Methodologies often involve saponification to release ergosterol from its esterified forms, followed by extraction with organic solvents like methanol (B129727) or chloroform (B151607). acs.orgnih.gov The choice of extraction method can significantly impact the quantified amount of ergosterol. nih.gov

Interactive Table: Comparison of Ergosterol Extraction Methods

| Extraction Solvent(s) | Reported Advantages | Reported Disadvantages | Sample Types |

| Methanol | Can extract free ergosterol. acs.org | May have lower recovery rates for total ergosterol. nih.gov | Soil, Leaf Litter, Plant Roots acs.orgnih.gov |

| Chloroform-Methanol | Consistently higher recovery of ergosterol. nih.gov | Involves hazardous chemicals. nih.gov | Root Samples, Growth Substrates nih.gov |

| Methanol Hydroxide | Used in various protocols. nih.gov | Can result in very low ergosterol quantification without additional solvents. nih.gov | Root Samples, Growth Substrates nih.gov |

It is important to note that the concentration of ergosterol can vary between different fungal species and can be influenced by environmental conditions and the physiological stage of the fungus. nih.govnih.gov While ergosterol is generally considered an indicator of living fungal biomass, some studies suggest it can persist in the environment after fungal death, especially when protected from sunlight, which can cause photochemical degradation. researchgate.netnih.gov

Utility in Tracing Fungal Contributions within Ecosystems (e.g., aquatic food webs, soil environments)

Ergosterol serves as a crucial tool for tracing the flow of fungal-derived organic matter through various ecosystems. In aquatic environments, it helps in understanding the role of fungi in detritus-based food webs. researchgate.net Fungi are primary decomposers of organic material, and by measuring ergosterol levels, scientists can quantify the contribution of fungal biomass to the nutrition of aquatic organisms. researchgate.netnoaa.gov

In soil ecosystems, ergosterol concentration is used to estimate the abundance and activity of fungal populations, which are essential for nutrient cycling and soil health. researchgate.netresearchgate.netresearchgate.net Studies have shown a correlation between ergosterol content and soil microbial biomass, with higher levels often found in undisturbed environments like forests and grasslands compared to arable lands. researchgate.net This allows researchers to assess the impact of land management practices on soil fungal communities. nih.gov

Interactive Table: Ergosterol Content in Various Environmental Samples

| Environment | Sample Type | Reported Ergosterol Concentration Range | Significance |

| Soil | Arable, Grassland, Forest | 0.75 to 12.94 µg/g soil researchgate.net | Indicates fungal biomass and impact of land use. researchgate.net |

| River Sediment | Sediment | 0.44 to 3.19 µg/g oup.com | Correlates with fungal activity and biodegradation. oup.com |

| Atmospheric Aerosols | PM2.5 and PM10 | 93.9 to 120.2 pg/m³ cityu.edu.hk | Assesses fungal abundance and potential health implications. cityu.edu.hk |

| Aquatic Systems | Decaying Leaves | 2.3 to 11.5 mg/g dry mass of fungal mycelium nih.gov | Quantifies fungal biomass in aquatic hyphomycetes. nih.gov |

| Marine Water | Seawater | 0.12 to 0.31 pM mdpi.com | Indicates pelagic fungal biomass. mdpi.com |

Metabolism and Derivatives of Ergosterol 22e Ergosta 5,7,22 Trien 3 Ol

Enzymatic Modifications and Oxidative Transformations of the Ergostane (B1235598) Core

The biosynthesis and subsequent modification of ergosterol (B1671047) are tightly regulated processes in fungi, involving a cascade of enzymatic reactions. These modifications are crucial for maintaining membrane integrity and are also the target of many antifungal drugs.

The ergosterol biosynthesis pathway itself involves numerous enzymes that modify the sterol core. Key enzymes in the later stages of this pathway, such as Erg11p (lanosterol 14α-demethylase), Erg6p (Δ24-sterol C-methyltransferase), and Erg3p (C-5 sterol desaturase), are responsible for the characteristic features of the ergosterol molecule. nih.gov Inhibition of these enzymes, for instance by azole antifungals that target Erg11p, disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates. nih.gov

Beyond its biosynthesis, the ergostane core of ergosterol can undergo further oxidative transformations. The cytochrome P450 enzyme CYP11A1, for example, has been shown to hydroxylate ergosterol at various positions, although it does not cleave the side chain as it does with cholesterol. This enzymatic action leads to the formation of novel hydroxyderivatives.

Identification and Characterization of Naturally Occurring Ergostanoids

A diverse range of ergosterol derivatives, collectively known as ergostanoids, have been isolated and identified from various natural sources, particularly fungi. These compounds exhibit a wide array of structural modifications, including hydroxylation, peroxidation, and alterations in the double bond arrangement of the sterol core.

Polyhydroxylated ergosterols are a class of ergostanoids characterized by the presence of multiple hydroxyl groups on the ergostane skeleton. These additional hydroxylations can significantly alter the biological properties of the parent molecule.

Several polyhydroxylated ergosterols have been isolated from fungi. For instance, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol has been identified in various fungi. nih.gov More complex derivatives, such as chlamydosterols A and B, have been isolated from the endophytic fungus Fusarium chlamydosporum. nih.gov Chlamydosterol A is a 6-decanoate ester of (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, while chlamydosterol B is a 5α,6β,25-trihydroxy derivative of (22E,24R)-ergosta-7,22-dien-3-one. nih.gov The endophytic fungus Xylaria sp. has also been found to produce ergostane glycosides, which are further modifications of polyhydroxylated ergostanoids. nih.gov

Ergosterol can undergo oxidation to form endoperoxides, where a peroxide bridge is formed across the B-ring of the sterol. The most well-known of these is ergosterol peroxide ((22E,24R)-5α,8α-epidioxyergosta-6,22-dien-3β-ol), which has been isolated from a wide range of fungi, including Ganoderma lucidum and Cordyceps sinensis. nih.gov Ergosterol peroxide is an ergostanoid that contains a peroxy group between positions 5 and 8. nih.gov Another example is 9,11-dehydroergosterol peroxide, which represents a further modification of the ergostane core. nih.gov These compounds are often formed through photooxidation but can also be produced via enzymatic pathways.

During the biosynthesis and metabolism of ergosterol, various tetraenol and dienol intermediates are formed. These compounds are characterized by having four or two double bonds in the sterol nucleus, respectively.

One notable ergosta-tetraenol is ergosta-4,6,8(14),22-tetraen-3-one. Another common intermediate is ergostatrienol, also known as antrosterol. nih.gov The accumulation of certain dienols can be toxic to fungal cells, and the enzymes involved in their metabolism, such as Erg3p, are crucial for preventing this toxicity. nih.gov The specific enzymatic sequence leading to the final arrangement of double bonds in ergosterol can vary between different fungal species and under different growth conditions. nih.gov

Photochemical Conversion to Vitamin D2 (Ergocalciferol) and Related Photoproducts

Ergosterol is renowned for being the provitamin to vitamin D2 (ergocalciferol). This conversion is not enzymatic but is driven by photochemical reactions upon exposure to ultraviolet (UV) radiation, particularly UVB light. nih.govnih.gov

The process begins with the absorption of a photon by the conjugated diene system in the B-ring of ergosterol. This leads to the opening of the B-ring to form a thermodynamically unstable intermediate called pre-vitamin D2. nih.gov This intermediate then undergoes a temperature-dependent isomerization to form the more stable vitamin D2. researchgate.net

However, the photochemical process is not limited to the formation of vitamin D2. Continued or excessive UV irradiation can lead to the formation of other photoproducts, including lumisterol (B196343) and tachysterol (B196371). nih.govnih.govacs.org These compounds are isomers of ergosterol and pre-vitamin D2 and are considered biologically inactive in terms of vitamin D activity. nih.gov The relative amounts of vitamin D2, pre-vitamin D2, lumisterol, and tachysterol formed depend on factors such as the wavelength and intensity of the UV radiation, the duration of exposure, and the matrix in which the ergosterol is present. nih.govacs.org

Advanced Analytical Methodologies for Ergosterol 22e Ergosta 5,7,22 Trien 3 Ol and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for isolating ergosterol (B1671047) and its metabolites from complex biological matrices. The choice of technique often depends on the specific research question, the required sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for ergosterol analysis due to its versatility and efficiency. nih.govmdpi.comresearchgate.net Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is paired with a polar mobile phase.

A typical HPLC system for ergosterol analysis consists of a pump to deliver the mobile phase, an injector for sample introduction, a chromatographic column where separation occurs, and a detector. mdpi.com The selection of the stationary and mobile phases is critical for achieving optimal separation.

Key HPLC Parameters for Ergosterol Analysis:

| Parameter | Common Selections & Conditions |

| Stationary Phase | C18 columns (e.g., Phenomenex Luna C18, Hypersil Gold) are widely used due to their hydrophobic nature, which provides good retention for the nonpolar ergosterol molecule. nih.govmdpi.com |

| Mobile Phase | Isocratic elution with a mixture of methanol (B129727) and water (e.g., 98:2 v/v) or methanol and acetic acid is frequently employed. nih.govmdpi.com Gradient elution can also be used to separate a wider range of metabolites. |

| Detection | UV detection is a popular choice, with the wavelength set at the absorption maximum of ergosterol, typically around 282 nm. nih.govmdpi.com Diode Array Detectors (DAD) can provide spectral information, aiding in peak identification. nih.gov |

| Flow Rate & Temperature | A flow rate of around 1.0 to 1.5 mL/min and a column temperature of approximately 25-40°C are common. nih.govmdpi.com |

Studies have demonstrated that HPLC methods can be optimized to reduce analysis time. For instance, certain chromatographic conditions have shortened the analysis time to as little as 22 minutes. nih.gov The amount of ergosterol can vary significantly at different developmental stages of fungi, and HPLC is a valuable tool for monitoring these changes. nih.gov For example, in Ganoderma lucidum, the ergosterol content was found to increase from the vegetative mycelium stage to the formation of the fruiting body. nih.gov

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of ergosterol. acs.orgnih.gov This method is particularly suited for volatile or semi-volatile compounds. Since sterols are not inherently volatile, a derivatization step is typically required to increase their volatility and thermal stability. acs.orgspringernature.com

The most common derivatization method involves silylation, where the hydroxyl group of ergosterol is converted to a trimethylsilyl (B98337) (TMS) ether. acs.orgspringernature.com This process significantly improves the chromatographic properties of the sterol, allowing for sharp peaks and good separation.

Typical GC-MS Workflow for Ergosterol Analysis:

Saponification and Extraction: The sample is first treated with an alkaline solution (e.g., methanolic KOH) to release ergosterol from cellular membranes, followed by extraction with a nonpolar solvent like hexane. acs.org

Derivatization: The extracted ergosterol is then derivatized, for instance, with N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS). acs.org

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation occurs in a capillary column, and the eluted compounds are then ionized and detected by the mass spectrometer. acs.org

GC-MS offers high sensitivity and selectivity, with detection limits in the nanogram per gram (ppb) range. acs.orgcore.ac.uk This makes it an ideal method for detecting low levels of fungal contamination in various matrices, such as grains. acs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) provides a simpler and more rapid method for the separation and semi-quantitative estimation of ergosterol. nih.govcerealsgrains.orgresearchgate.net While not as sensitive or quantitative as HPLC or GC-MS, TLC is a valuable tool for screening large numbers of samples, especially when high-end instrumentation is not available. cerealsgrains.orgcerealsgrains.org

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary and mobile phases. cerealsgrains.org

Key Aspects of TLC for Ergosterol Analysis:

| Feature | Description |

| Stationary Phase | Silica gel plates are commonly used. cerealsgrains.org |

| Mobile Phase | A mixture of nonpolar and slightly polar solvents, such as hexane-ether-acetic acid, is often used for development. researchgate.net |

| Detection | Ergosterol can be visualized under UV light due to its conjugated double bond system. nih.govresearchgate.net For quantification, fluorodensitometry can be used, with a quantification limit of around 8 ng. nih.govresearchgate.net Visual evaluation of TLC plates under UV light has a slightly higher quantification limit of 16 ng. nih.govresearchgate.net |

| Recovery | The recovery of ergosterol from TLC plates is time-sensitive. It is recommended to complete the procedure within 2 hours to achieve high recovery rates (around 98%). cerealsgrains.org |

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires a system capable of handling higher pressures. While specific detailed research findings on UPLC for ergosterol were not prevalent in the provided search results, the principles of UPLC suggest it would offer improved separation efficiency and faster analysis times for ergosterol and its metabolites compared to traditional HPLC.

Spectrometric Methods for Structural Elucidation

Spectrometric techniques, particularly mass spectrometry, are indispensable for confirming the identity of ergosterol and for elucidating the structures of its metabolites.

Mass Spectrometry (MS and MS-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mun.ca When coupled with a separation technique like LC or GC, it provides a highly selective and sensitive method for the identification and quantification of ergosterol. acs.orgresearchgate.netnih.gov

Tandem mass spectrometry (MS-MS) takes this a step further by allowing for the fragmentation of selected ions, providing valuable structural information. mun.caresearchgate.net In a typical LC-MS-MS experiment for ergosterol analysis, the ergosterol molecule is first ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). mun.caresearchgate.net The resulting precursor ion is then selected and subjected to collision-induced dissociation (CID), which breaks it into smaller product ions. nih.gov

Key Mass Spectrometry Data for Ergosterol:

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Notes |

| APCI (Positive Ion) | 379.4 [M+H-H₂O]⁺ | 69.4 [(CH₃)₂CHCH=CH]⁺ | The transition from m/z 379.4 to 69.4 is highly specific and is often used for selected reaction monitoring (SRM) for quantitative analysis. nih.gov |

| ESI (Positive Ion) | 397.3 [M+H]⁺ | 379.3 [M+H-H₂O]⁺, 271, 253 | ESI can sometimes lead to in-source fragmentation. nih.gov |

The fragmentation pattern of ergosterol provides a unique fingerprint that allows for its unambiguous identification, even in complex mixtures. researchgate.net MS-MS is particularly useful for distinguishing ergosterol from other structurally similar sterols. researchgate.net The high selectivity of LC-MS-MS, especially using SRM, minimizes interference from the sample matrix. researchgate.netnih.gov

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ergosterol. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecule's carbon-hydrogen framework, allowing for unambiguous identification and characterization.

¹H-NMR spectra of ergosterol are characterized by distinct signals corresponding to its various protons. The olefinic protons of the conjugated diene system in the B-ring (H-6 and H-7) and the double bond in the side chain (H-22 and H-23) appear in the downfield region, typically between 5.0 and 6.0 ppm. researchgate.net The proton attached to the hydroxyl-bearing carbon (H-3) is observed as a multiplet around 3.63 ppm. researchgate.net The numerous methyl groups of the sterol nucleus and side chain give rise to characteristic signals in the upfield region of the spectrum. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each of the 28 carbon atoms in the ergosterol molecule. The carbons of the double bonds (C-5, C-6, C-7, C-8, C-22, C-23) resonate in the range of approximately 116 to 142 ppm. researchgate.netresearchgate.net The carbon bearing the hydroxyl group (C-3) typically appears around 70.5 ppm. researchgate.net The remaining aliphatic and methyl carbons can be found at higher field strengths. researchgate.netresearchgate.net The complete assignment of both ¹H and ¹³C signals has been confirmed through various one- and two-dimensional NMR experiments, including COSY, HMQC, and HMBC. mdpi.com

The precise chemical shifts can vary slightly depending on the solvent used, commonly deuterochloroform (CDCl₃), and the operating frequency of the spectrometer. researchgate.netmdpi.com

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 3 | 3.63 (m) researchgate.net | 70.5 researchgate.net |

| 4 | - | 42.9 researchgate.net |

| 5 | - | 139.8 researchgate.net |

| 6 | 5.56 (m) researchgate.net | 119.6 researchgate.net |

| 7 | 5.19 (m) researchgate.net | 116.3 researchgate.net |

| 8 | - | 141.4 researchgate.net |

| 9 | - | 46.3 researchgate.net |

| 10 | - | 37.0 researchgate.net |

| 18 | 0.62 (m) researchgate.net | 12.1 researchgate.net |

| 19 | - | 16.3 researchgate.net |

| 21 | 1.03 (m) researchgate.net | - |

| 22 | 5.38 (m) researchgate.net | 131.9 researchgate.net |

| 23 | 5.38 (m) researchgate.net | 135.6 researchgate.net |

| 26 | 0.83 (s) researchgate.net | 19.9 researchgate.net |

| 27 | - | 19.7 researchgate.net |

| 28 | 0.94 (m) researchgate.net | 17.6 researchgate.net |

Quantitative Analysis of Ergosterol in Diverse Biological and Environmental Matrices

Ergosterol serves as a reliable chemical marker for quantifying fungal biomass in a wide array of samples. mdpi.comresearchgate.net Its presence is largely restricted to fungi, making it an ideal index molecule. researchgate.net Accurate quantification requires robust analytical methods capable of detecting and measuring ergosterol, often at very low concentrations.

Several methods have been developed and optimized for ergosterol quantification, typically involving a saponification step to hydrolyze ergosterol esters, followed by solvent extraction and chromatographic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique, leveraging ergosterol's characteristic UV absorbance spectrum. nih.govnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful method, often used after derivatization (e.g., silylation) to increase volatility, providing high sensitivity and specificity. asm.orgnih.gov

These methods have been applied to a diverse range of matrices:

Biological Tissues: Ergosterol has been quantified in mycorrhizal fungi associated with plant roots to assess symbiotic relationships. nih.govmicrobiologyresearch.org

Environmental Samples: Analysis of ergosterol in soil, house dust, and building materials (like wood chips and gypsum board) is used to estimate fungal contamination and biomass. researchgate.netasm.orgnih.govnih.gov In aquatic systems, it is used to measure fungal presence in decaying plant matter and sediments. researchgate.net

Air Samples: Ergosterol levels in airborne dust can be measured to assess indoor air quality and exposure to fungal allergens. asm.orgnih.gov

Pure Cultures: The ergosterol content of various fungal and yeast species has been determined from pure cultures, revealing significant variation among species. asm.orgnih.gov

The choice of extraction protocol can significantly impact the quantified amount of ergosterol. Studies have compared different solvent systems, such as methanol, chloroform-methanol, and alkaline methanolysis, to optimize extraction efficiency from different sample types. researchgate.netnih.govmicrobiologyresearch.org For instance, chloroform-based extractions have shown higher yields in root and growth substrate samples compared to methanol-based methods. nih.gov

| Analytical Method | Matrix | Key Findings/Purpose | Reference |

|---|---|---|---|

| HPLC with UV Detection | Mycorrhizal fungi, plant roots, growth substrate | Comparison of extraction solvents (chloroform, methanol); chloroform (B151607) protocol yielded higher concentrations. | nih.govmicrobiologyresearch.org |

| GC-MS | Fungal cultures, building materials (wood, gypsum), house dust | Quantified ergosterol to estimate fungal biomass; content varied from 0.017 to 68 µg/g in materials. | asm.orgnih.gov |

| Spectrophotometry | Candida albicans cultures | Quantified ergosterol production to determine fluconazole (B54011) susceptibility. | nih.gov |

| HPLC-UV | Soil | Evaluated alkaline vs. neutral extraction methods for quantifying fungal biomass. | researchgate.net |

| LC/APCI/MS/MS | Aquatic matrices (decaying leaves, sediment, water) | Confirmed ergosterol presence and quantified levels from 2.4 to 302.9 µg/g AFDM. | researchgate.net |

Isotope Labeling and Tracing Techniques in Metabolic Pathway Research

Isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic flux. In the context of ergosterol research, stable isotopes, particularly ¹³C, are employed to trace the biosynthesis of the sterol molecule and to serve as ideal internal standards for quantitative analysis. nih.govnih.gov

One key application is the production of isotopically labeled ergosterol to be used as an internal standard in GC-MS analysis. nih.govresearchgate.net This is achieved by growing a fungus, such as Saccharomyces cerevisiae, on a substrate enriched with a stable isotope, like ¹³C-labeled D-glucose. nih.gov The fungus incorporates the heavy isotope into its metabolites, including ergosterol. This ¹³C-ergosterol can then be extracted and used as an internal standard. Its utility lies in the fact that it is chemically identical to the native ergosterol in a sample and thus behaves identically during extraction, derivatization, and chromatographic analysis. Any sample loss or matrix effects will affect both the labeled standard and the target analyte equally, allowing for highly accurate quantification by correcting for these variations. nih.gov The use of a ¹³C-ergosterol internal standard resulted in an average spike-recovery of 99.3% from house dust samples, compared to only 42.4% when using a different, non-isotopic standard like 7-dehydrocholesterol. nih.govresearchgate.net

Beyond quantification, stable isotope resolved metabolomics (SIRM) can be used to track the flow of atoms through the complex ergosterol biosynthesis pathway. nih.gov By providing cells with a labeled precursor (e.g., ¹³C-glucose or ¹³C-acetate), researchers can follow the incorporation of the label into the various sterol intermediates. nih.govbiorxiv.org Analyzing the mass isotopologue distribution of these intermediates via mass spectrometry reveals the relative activities of different enzymatic steps and can uncover novel aspects of metabolic regulation. biorxiv.org This approach has been used to systematically analyze the ergosterol pathway, providing insights into how each metabolic step contributes to the biophysical properties of the resulting sterol, which are crucial for its function in membrane organization. biorxiv.org

Synthetic Methodologies for Ergosterol 22e Ergosta 5,7,22 Trien 3 Ol and Analogs

Chemical Synthesis of Ergosterol (B1671047) from Advanced Precursors

The chemical synthesis of ergosterol, rather than its extraction from natural sources, often commences from advanced precursors that already contain the core steroidal framework. A common strategy is the semi-synthesis from more abundant sterols like lanosterol (B1674476). The biosynthetic pathway from lanosterol to ergosterol in fungi involves a series of enzymatic steps, including demethylations at C-4 and C-14, and the introduction of double bonds in the B-ring and the side chain. nih.govresearchgate.netmdpi.com Chemical synthesis aims to replicate these transformations using laboratory reagents.

The conversion of lanosterol to ergosterol in a laboratory setting requires a multi-step process. Key transformations include the removal of the two methyl groups at the C-4 position and the methyl group at the C-14 position, as well as the introduction of the C-5,6 and C-7,8 double bonds and the C-22,23 double bond in the side chain. For instance, the demethylation at C-14 is a critical step, and inhibitors of the enzyme responsible for this step (lanosterol 14α-demethylase) are a major class of antifungal drugs. wikipedia.org The introduction of the conjugated diene system in the B-ring is another key challenge that can be addressed through various dehydrogenation reactions.

The synthesis can also start from other advanced steroidal precursors. The choice of starting material often depends on its availability and the efficiency of the subsequent chemical transformations.

Total Synthesis Approaches to Complex Ergostane (B1235598) Skeletons

The total synthesis of the complex ergostane skeleton from simple, acyclic precursors is a formidable challenge in organic chemistry. These synthetic endeavors are crucial not only for providing access to rare or novel ergostane-type steroids but also for confirming their structures. nih.gov One of the powerful strategies employed in steroid synthesis is the polyene cyclization, where a linear polyene precursor is induced to cyclize, forming the characteristic four-ring steroid nucleus in a single step. libretexts.org This biomimetic approach mimics the natural cyclization of squalene (B77637) to lanosterol.

An example of the synthesis of a complex ergostane-type steroid is the total synthesis of (+)-withanolide E, a highly oxygenated ergostane derivative. acs.orglookchem.com Such syntheses often involve intricate strategies to control the stereochemistry at multiple chiral centers and to introduce various functional groups onto the steroidal scaffold. These synthetic routes can be lengthy and require a high degree of synthetic expertise.

Furthermore, total synthesis has been instrumental in producing seco- and abeo-ergostane steroids, which are ergostane derivatives with cleaved or rearranged skeletons, respectively. nih.gov These syntheses provide a stable supply of these unique compounds for biological evaluation and help in elucidating their biosynthetic pathways. nih.gov

Strategies for Derivatization of the Ergostane Scaffold

The ergostane scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities. nih.govscilit.com Common strategies for derivatization include modifications at the C-3 hydroxyl group, the double bonds in the B-ring and side chain, and the introduction of new functional groups at various positions on the steroid nucleus and side chain.

Here are some examples of derivatization strategies:

Modification of the C-3 Hydroxyl Group: The hydroxyl group can be esterified or converted to carbamates to produce derivatives with altered solubility and biological properties. scilit.com

Modification of Double Bonds: The double bonds can be subjected to various reactions such as epoxidation, dihydroxylation, and reduction. For instance, ergosterol peroxide, a naturally occurring derivative, can be synthesized from ergosterol.

Introduction of Heteroatoms: Halogen atoms can be introduced into the ergostane skeleton. For example, 6-fluoro-ergosterol has been synthesized in five steps from ergosterol acetate, involving the ring-opening of a (5α,6α)-epoxide. rsc.org

Modification of the Side Chain: The side chain can be modified to create analogs with different lengths or functional groups.

Introduction of Functional Groups on the Steroid Nucleus: Functional groups such as amino groups can be introduced. For instance, 14-α-aminomethyl-substituted lanosterol derivatives have been synthesized. rsc.org

These derivatization strategies have led to the creation of a diverse library of ergostane-type compounds, including peroxides, epoxides, and keto-derivatives, which have shown promising anticancer potential. nih.gov

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Ergosterol Peroxide | Photooxidation of ergosterol | Anticancer | nih.gov |

| 6-Fluoro-ergosterol | Ring-opening of an epoxide with a fluoride (B91410) source | Probing molecular interactions | rsc.org |

| 14-α-aminomethyl-lanosterol derivatives | Multi-step synthesis from lanosterol | Inhibitors of ergosterol biosynthesis | rsc.org |

| Ergosterol 3-carbamates | Reaction of the C-3 hydroxyl group with isocyanates | Enhanced anticancer activities | scilit.com |

Development of Novel Synthetic Routes for Stereoisomers and Related Sterols

The development of synthetic routes to stereoisomers of ergosterol and other related sterols is crucial for understanding structure-activity relationships and for accessing compounds with unique biological profiles. The stereochemistry of the steroid nucleus and the side chain can have a profound impact on biological activity.

A notable example is the chemical synthesis of stellasterol, a stereoisomer of ergosterol, which can be prepared from ergosterol itself. mdpi.com This allows for the investigation of the biological effects of this specific stereoisomer.

Synthetic strategies often focus on controlling the stereochemistry of key reactions. For example, in the total synthesis of withanolide E, the desired stereochemistry at C-20 was achieved by the formation of a single crystalline diastereomer. lookchem.com Furthermore, rearrangements of the double bond system can lead to different isomers. A Δ⁷,⁸ to Δ⁸,⁹ isomerization was a key step in the synthesis of certain lanosterol derivatives. rsc.org

The ability to synthesize a variety of stereoisomers and related sterols through novel synthetic routes is a testament to the power of modern organic synthesis and is essential for the continued exploration of the therapeutic potential of the ergostane class of natural products.

Emerging Research Paradigms and Future Directions in Ergosterol Studies

Untapped Research Avenues in the Regulation of Ergosterol (B1671047) Biosynthesis

The biosynthesis of ergosterol is a complex and energy-intensive process involving numerous enzymes encoded by the ERG genes. nih.gov While the core pathway is well-documented, particularly in the model organism Saccharomyces cerevisiae, significant gaps remain in our understanding of its regulation, presenting fertile ground for future research. nih.govnih.gov

Key areas ripe for exploration include:

Crosstalk with other metabolic pathways: The regulation of ergosterol synthesis is intricately linked with other cellular processes, including iron metabolism, oxygen availability, and lipid biosynthesis. nih.govnih.govfrontiersin.org For instance, several enzymes in the ergosterol pathway are dependent on iron, and iron deficiency can lead to a decrease in ergosterol levels and an accumulation of precursors like squalene (B77637) and lanosterol (B1674476). nih.gov The interplay between ergosterol synthesis and fatty acid metabolism is another area of interest, as demonstrated by findings that modulating fatty acid biosynthesis can impact ergosterol production. frontiersin.org A deeper investigation into these interconnected pathways could reveal novel regulatory nodes.

Post-translational modifications: While transcriptional control of ERG genes by factors like Upc2, Ecm22, and SrbA has been a major focus, the role of post-translational modifications in regulating enzyme activity is less understood. nih.govmdpi.comnih.gov Feedback regulation of HMG-CoA reductase (HMGR), a key enzyme in the initial steps of the pathway, is one known mechanism. nih.govnih.gov However, the full spectrum of post-translational modifications, such as phosphorylation and ubiquitination, affecting other ergosterol biosynthetic enzymes remains to be systematically elucidated.

Environmental stress responses: Fungi must adapt to a wide range of environmental stresses, and ergosterol plays a crucial role in this adaptation. nih.govmdpi.com While it is known that ergosterol levels can be modulated in response to stresses like temperature changes, osmotic stress, and oxidative stress, the precise signaling pathways that connect these environmental cues to the regulation of ergosterol biosynthesis are not fully mapped. nih.govmdpi.com Unraveling these connections could provide insights into fungal survival strategies.

Elucidation of Species-Specific Functional Divergence of Ergosterol and its Metabolites

While ergosterol is a conserved feature of fungi, its precise functions and the roles of its metabolic intermediates can vary significantly across different species. This functional divergence is a critical area of research, with implications for understanding fungal evolution, pathogenesis, and for the development of species-specific antifungal therapies. nih.gov

Recent studies have highlighted these differences:

Enzyme Diversification: The enzymes involved in the latter stages of ergosterol biosynthesis show notable diversification across fungal species. For example, the C-4 sterol methyl oxidase, essential for removing methyl groups, is encoded by a single gene (ERG25) in S. cerevisiae, while other fungi like Aspergillus fumigatus and Candida albicans possess multiple homologs with potentially distinct functions. mdpi.comnih.gov Similarly, the C-5 sterol desaturase (Erg3p) exhibits functional differences between species, influencing the outcome of exposure to azole antifungal drugs. nih.gov

Alternative Biosynthetic Pathways: The traditional ergosterol biosynthetic pathway is not the only route for sterol production in all fungi. Some species can utilize alternative pathways, particularly under stress conditions or when the primary pathway is inhibited. mdpi.com For instance, in Mucor circinelloides, the loss of the Erg6a enzyme, a C-24 sterol methyltransferase, leads to the production of cholesta-type sterols, conferring resistance to certain antifungal agents. asm.orgasm.org The existence and regulation of these alternative pathways are still being uncovered and represent a significant knowledge gap.

Metabolic Plasticity: The ability of fungi to remodel their sterol composition in response to environmental pressures, a phenomenon known as metabolic plasticity, is another area of active investigation. nih.gov This includes the accumulation of specific ergosterol precursors when the pathway is disrupted. The biological functions of many of these intermediate sterols are not yet fully understood. nih.gov

Exploration of Novel Ergosterol-Derived Metabolites and Their Biosynthetic Routes

Ergosterol is not only a structural component of membranes but also a precursor to a variety of other bioactive molecules. The discovery and characterization of these novel ergosterol-derived metabolites and their biosynthetic pathways are opening up new avenues of research.

Recent findings in this area include:

Ergosterol Peroxide and Related Compounds: Ergosterol can be converted to derivatives like ergosterol peroxide, which has been found to possess biological activities. frontiersin.org For example, 11-dehydroergosterol peroxide has shown significant antitumor activity. nih.gov The enzymes and pathways responsible for the formation of these oxidized ergosterol derivatives are an active area of investigation.

Ergostane-Type Triterpenoids: In some fungi, the ergosterol biosynthetic pathway is linked to the production of a diverse class of secondary metabolites known as ergostane-type triterpenoids. frontiersin.org These compounds, such as antcins found in Taiwanofungus camphoratus, are derived from lanosterol, a key intermediate in ergosterol biosynthesis. frontiersin.org The elucidation of the specific enzymes, such as cytochrome P450 monooxygenases, that divert intermediates from the primary ergosterol pathway to produce these specialized metabolites is a key research goal.

C-24 Ethyl Sterols: The presence of C-24 ethyl sterols, which are more characteristic of plants, has been detected in some fungi like A. fumigatus. mdpi.com The biological function of these "plant-like" sterols in fungi and the regulation of their synthesis are currently unknown and represent an intriguing puzzle. mdpi.comnih.gov

Development of Advanced Methodological Approaches for In Situ Analysis of Ergosterol Dynamics

To fully understand the multifaceted roles of ergosterol, it is crucial to study its dynamics within living cells and tissues in real-time. The development of advanced analytical techniques for the in situ analysis of ergosterol is therefore a critical research priority.

Current and emerging approaches include:

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of ergosterol from fungal biomass. nih.govresearchgate.netmdpi.com This method can be coupled with various detectors, including diode array detectors (DAD) and fluorescence detectors (FLD), to enhance sensitivity and specificity. nih.govmdpi.com Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS/MS), offers even greater sensitivity and structural confirmation of ergosterol and its metabolites. mdpi.com Spectrophotometric methods that rely on the characteristic UV absorbance of ergosterol can also be employed for its quantification. nih.gov

Radiolabeling Techniques: The use of radiolabeled precursors, such as acetate, allows for the tracing of metabolic flux through the ergosterol biosynthetic pathway. researchgate.netbibliotekanauki.pl This approach can provide valuable information about the rates of synthesis and the accumulation of intermediates under different conditions.

Challenges and Future Directions: A major challenge in analyzing ergosterol is its hydrophobic nature and its localization within cellular membranes. nih.gov Developing methods for the precise subcellular localization and imaging of ergosterol and its dynamics in situ remains a key goal. This could involve the development of novel fluorescent probes that specifically bind to ergosterol or the application of advanced imaging mass spectrometry techniques.

Q & A

Q. What are the standard methods for isolating (22E)-Ergosta-5,7,22-trien-3-ol from natural sources?

The compound is commonly isolated via solvent extraction (e.g., n-hexane) followed by chromatographic techniques such as column chromatography and preparative HPLC. For example, it was isolated from Artabotrys odoratissimus seeds using n-hexane extraction and silica gel column chromatography, with structural confirmation via ¹H-NMR and ¹³C-NMR . Mangrove endophytic fungi (Pestalotiopsis sp.) also yield this compound through methanol extraction and repeated silica gel purification .

Q. How is the structure of this compound validated experimentally?

Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C-NMR : Identifies proton and carbon environments, such as the characteristic olefinic signals for Δ⁵,⁷,²²E double bonds .

- HRESIMS/ESI-MS : Confirms molecular weight (e.g., m/z 396.6484 for C₂₈H₄₄O) .

- X-ray crystallography (if crystalline): Resolves stereochemistry, though this is less commonly reported .

Q. What are the primary natural sources of this compound?

It is widely distributed in fungi (e.g., Penicillium sp., Colletotrichum sp.) , mangrove endophytes , and plants like Artabotrys odoratissimus . Its presence is often linked to fungal biomass, as it serves as a major sterol in fungal cell membranes .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxicity of this compound?

- Cell lines : Use human cancer cell lines (e.g., Hela, A549, HepG2) with non-cancerous cells as controls .

- Dose-response assays : Test concentrations in the nM–µM range (e.g., IC₅₀ values for compound 1 in Pestalotiopsis sp. were 0.17–14.16 nM) .

- Mechanistic studies : Employ flow cytometry to assess cell cycle arrest (e.g., G0/G1 phase inhibition) or Western blotting to study apoptosis-related proteins.

Q. What methodological challenges arise in distinguishing this compound from structurally similar ergosterol derivatives?

- Spectral overlap : Similar NMR patterns (e.g., Δ⁵,⁷,²²E vs. Δ⁷,⁹(11),²²E in compound 3 from Pestalotiopsis sp.) require high-resolution MS or 2D NMR (COSY, HSQC) for differentiation .

- Stereoisomerism : The 22E configuration is confirmed via NOESY or comparison with synthetic standards .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be reconciled?

- Source variability : Bioactivity depends on the organism (e.g., fungal vs. plant-derived compounds) and extraction protocols .

- Assay conditions : Standardize protocols (e.g., MTT vs. SRB assays) and cell culture conditions (e.g., serum concentration) .

- Purity verification : Use HPLC (>95% purity) to rule out interference from co-eluting metabolites .

Q. What advanced techniques are used to study its role as a precursor to vitamin D₂?

- Photochemical synthesis : UV irradiation (270–300 nm) converts ergosterol to vitamin D₂ via previtamin D₂ intermediates .

- LC-MS/MS : Quantifies vitamin D₂ metabolites in biological matrices .

Q. How is this compound utilized as a fungal biomass index in environmental studies?

- Extraction : Saponify fungal mycelium with KOH/methanol, followed by n-pentane extraction .

- Quantification : HPLC with UV detection (282 nm) and ergosterol standards (>95% purity) .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in NMR-based structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.